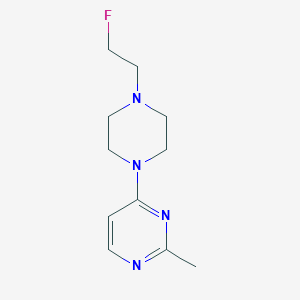

4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine” is a chemical compound with potential applications in various fields of research and industry. It’s a part of a class of compounds known as aryl fluorides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging . Another study reported the synthesis of eight novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by spectroscopy and elemental analyses . For instance, the structure of 4-[4-[1-(2-fluoroethyl)piperidin-4-yl]piperazin-1-yl]-2-methoxyaniline was reported, which contains total 55 bond(s); 26 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 primary amine(s) (aromatic), 2 tertiary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic) and 1 ether(s) (aromatic) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported the development of a radioligand by radiofluorination of a chlorine-substituted precursor . Another study reported the photodegradation of fleroxacin, a synthetic fluoroquinolone antibacterial .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular formula of (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone is C12H22FN3O and its molecular weight is 243.32 g/mol.Scientific Research Applications

Synthesis and Molecular Docking

A significant aspect of the research on this compound revolves around its synthesis and the study of its interactions with biological molecules through molecular docking. For instance, the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their evaluation against cancer cell lines highlights the compound's potential in medicinal chemistry (Parveen et al., 2017). Another study on piperazine-1-yl-1H-indazole derivatives, including molecular docking studies, underlines the importance of these compounds in drug design and discovery (Balaraju et al., 2019).

Biological Activities

Research also extends to the biological activities of derivatives of this compound, including antimicrobial and antineoplastic activities. For example, the study of antimycobacterial spiro-piperidin-4-ones through atom economic, stereoselective synthesis demonstrates the compound's potential against Mycobacterium tuberculosis, with specific derivatives showing promising in vitro and in vivo activities (Kumar et al., 2008).

Corrosion Inhibition

An interesting application outside of biomedicine is the study of piperidine derivatives as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have shown that certain derivatives can effectively protect iron against corrosion, highlighting a potential application in materials science (Kaya et al., 2016).

Antibacterial and Anti-inflammatory Activities

Further studies have identified novel methylpyrimidine sulfonyl piperazine derivatives with significant antibacterial, anthelmintic, and anti-inflammatory activities. These compounds have been synthesized using Suzuki coupling, showing potent pharmacological properties in in vitro and in vivo models (Mohan et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the research of similar compounds could involve the synthesis of more active bicyclic fluoroquinolones to expand a range of their biological activities . Additionally, the development of novel compounds for PET imaging of emerging targets for neuroinflammation imaging could be another promising direction .

Properties

IUPAC Name |

4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4/c1-10-13-4-2-11(14-10)16-8-6-15(5-3-12)7-9-16/h2,4H,3,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCYDAZNBGCRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCN(CC2)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2720928.png)

![4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2720929.png)

![N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2720930.png)

![1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2720934.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2720938.png)

![tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2720939.png)

![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2720941.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2720942.png)

![N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720944.png)